molecular formula C20H25N3O B5797347 n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide CAS No. 6006-35-5

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

Cat. No.: B5797347
CAS No.: 6006-35-5
M. Wt: 323.4 g/mol
InChI Key: NDHYTPRURVIZOC-UHFFFAOYSA-N
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Description

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzamide core structure with an ethyl group and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety or the benzamide core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of the benzamide core and phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-21-20(24)18-10-8-17(9-11-18)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHYTPRURVIZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975492
Record name N-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-35-5
Record name N-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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